(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: is a synthetic organic compound that belongs to the class of pyrrol-2-one derivatives This compound is characterized by the presence of a bromophenyl group, a nitrobenzylidene group, and a phenyl group attached to a pyrrol-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of 2-bromobenzaldehyde, 4-nitrobenzaldehyde, and phenylhydrazine with a suitable pyrrol-2-one precursor. The reaction is carried out under reflux conditions in the presence of a catalyst such as piperidine or acetic acid. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols or amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nitric acid, sulfuric acid
Major Products Formed
Oxidation: Formation of the corresponding amino derivative
Reduction: Formation of substituted derivatives with thiol or amine groups
Substitution: Formation of nitro or sulfonic acid derivatives
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In industry, this compound is explored for its potential use in the development of new materials, such as polymers or coatings. Its chemical reactivity and stability make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-(2-chlorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(2-fluorophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-1-(2-iodophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-1-(2-bromophenyl)-3-(4-nitrobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups. The presence of a bromophenyl group, a nitrobenzylidene group, and a phenyl group attached to a pyrrol-2-one core provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H15BrN2O3 |
---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(3E)-1-(2-bromophenyl)-3-[(4-nitrophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15BrN2O3/c24-20-8-4-5-9-21(20)25-22(17-6-2-1-3-7-17)15-18(23(25)27)14-16-10-12-19(13-11-16)26(28)29/h1-15H/b18-14+ |
InChI Key |
NNAZBSBGAUKDSS-NBVRZTHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2C4=CC=CC=C4Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2C4=CC=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.